![molecular formula C28H39F3N8O9 B2575007 Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA CAS No. 199807-33-5](/img/structure/B2575007.png)
Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA
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Overview
Description
Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA, also known as cRGDfV, is a potent inhibitor of cell adhesion . It is a cyclic peptide that contains the amino acids arginine, glycine, aspartic acid, D-phenylalanine, and valine .
Molecular Structure Analysis
The empirical formula of this compound is C26H38N8O7 . Its molecular weight is 574.63 . For a detailed molecular structure, please refer to databases like PubChem .
Chemical Reactions Analysis
Specific chemical reactions involving this compound are not mentioned in the retrieved sources .
Physical And Chemical Properties Analysis
This compound is a solid substance . . The storage temperature is recommended to be -20
Scientific Research Applications
Cyclodextrins (CDs) and their derivatives are notable for their applications across a wide spectrum of scientific research areas. CDs are cyclic oligosaccharides that have gained attention due to their ability to form host-guest type inclusion complexes, enhancing the solubility and stability of guest molecules. This property is extensively explored in pharmaceuticals, drug delivery systems, and even in food and nutrition sectors. Cyclotides, on the other hand, are plant-derived peptides known for their unique cyclic backbone and knot structure, offering a template for drug design due to their high stability and biological activities (Sharma & Baldi, 2016).
Cyclodextrins in Drug Delivery
The role of cyclodextrins in drug delivery is pivotal, especially in enhancing the delivery of protein and peptide drugs. Their ability to form inclusion complexes with drugs leads to improved solubility, bioavailability, and stability of the drugs, making them invaluable in the formulation of various pharmaceuticals. This utility extends to the design of novel delivery systems like liposomes, microspheres, and nanoparticles, highlighting the versatility of CDs in addressing drug delivery challenges (Challa, Ahuja, Ali, & Khar, 2005).
Cyclotides as Drug Design Templates
Cyclotides offer a promising avenue for pharmaceutical applications, including drug design. Their unique structural features, such as the cyclic backbone and knot motif, not only contribute to their stability but also enable them to serve as templates for the development of peptide-based drugs. This has led to advancements in utilizing cyclotides for therapeutic purposes, including anti-HIV activity and cancer treatment. The methods developed for their production and the exploration of their therapeutic applications underscore the potential of cyclotides in drug design (Craik, Swedberg, Mylne, & Cemazar, 2012).
Mechanism of Action
Target of Action
The primary target of Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA is the integrin αvβ3 . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix (ECM). Specifically, integrin αvβ3 plays a crucial role in angiogenesis and tumor metastasis .
Mode of Action
This compound interacts with its target, integrin αvβ3, by inhibiting its function . This interaction disrupts the adhesion and migration of tumor cells, leading to changes in the cell cycle and potentially inducing apoptosis .
Biochemical Pathways
The inhibition of integrin αvβ3 by this compound affects several biochemical pathways. It disrupts the adhesion of tumor cells to the ECM, which is a critical step in the metastasis of cancer cells . Additionally, it can induce changes in the cell cycle, leading to increased apoptosis .
Result of Action
The result of this compound’s action is the disruption of tumor cell adhesion to the ECM, which can inhibit tumor metastasis . It also induces changes in the cell cycle, leading to increased apoptosis . These effects contribute to its antitumor activity .
properties
IUPAC Name |
2-[(2S,5R,8S,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N8O7.C2HF3O2/c1-14(2)21-25(41)32-16(9-6-10-29-26(27)28)22(38)30-13-19(35)31-18(12-20(36)37)23(39)33-17(24(40)34-21)11-15-7-4-3-5-8-15;3-2(4,5)1(6)7/h3-5,7-8,14,16-18,21H,6,9-13H2,1-2H3,(H,30,38)(H,31,35)(H,32,41)(H,33,39)(H,34,40)(H,36,37)(H4,27,28,29);(H,6,7)/t16-,17+,18-,21-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDCWVTYYHSZET-JDNDSRKHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39F3N8O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
688.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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